molecular formula C9H9N3O2S B1271876 1-Benzoyl-2-thiobiuret CAS No. 34277-78-6

1-Benzoyl-2-thiobiuret

Cat. No. B1271876
CAS RN: 34277-78-6
M. Wt: 223.25 g/mol
InChI Key: XZWNNLCHQSTQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-2-thiobiuret is a chemical compound with the CAS Number: 41835-24-9 and a molecular weight of 223.26 . Its IUPAC name is N-benzoyldicarbonimidothioic diamide .


Molecular Structure Analysis

The benzoyl and thiobiuret groups in 1-Benzoyl-2-thiobiuret are almost coplanar, making a dihedral angle of 8.48° . The molecular structure is stabilized by an intramolecular N—H…O hydrogen bond .


Physical And Chemical Properties Analysis

1-Benzoyl-2-thiobiuret has a melting point of 173-175°C . Its linear formula is C9H9N3O2S .

Scientific Research Applications

Synthesis and Structural Modifications

1-Benzoyl-2-thiobiuret, a derivative of thiourea, is synthesized by the addition of urea to aroyl isothiocyanates. This compound can undergo various structural modifications. For instance, it can be hydrolyzed to monothiobiuret using concentrated hydrochloric acid. Moreover, treatment with alkali leads to the formation of 6-aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones, and oxidation with hydrogen peroxide in hydrochloric acid results in 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones (Basyouni & El-Khamry, 1979).

Biological Activity

The derivatives of 1-Benzoyl-2-thiobiuret have been studied for their antibacterial and antifungal activities. Compounds such as 1-hepta-O-benzoyl-β-D-Maltosyl-5-aryl-2-4-thiobiurets show activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Psudomonas aeruginosa, Aspergillus niger, and Trichoderma (Mopari & Korpe, 2022).

Structural Characterization

1-Benzoyl-4-thiobiuret, a related compound, has been structurally characterized to reveal that its benzoyl and thiobiuret groups are almost coplanar, forming specific intramolecular hydrogen bonds. Such structural insights are crucial for understanding the compound's reactivity and potential applications (Kang, 2012).

Safety And Hazards

1-Benzoyl-2-thiobiuret is classified as an irritant . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-(carbamoylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWNNLCHQSTQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955834
Record name N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-thiobiuret

CAS RN

34277-78-6, 41835-24-9
Record name NSC142465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-2-THIOBIURET
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-2-thiobiuret
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-2-thiobiuret
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Benzoyl-2-thiobiuret
Reactant of Route 4
Reactant of Route 4
1-Benzoyl-2-thiobiuret
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Benzoyl-2-thiobiuret
Reactant of Route 6
1-Benzoyl-2-thiobiuret

Citations

For This Compound
29
Citations
SK Kang, NS Cho, MK Jeon - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound [systematic name: N-(carbamoylcarbamothioyl)benzamide], C9H9N3O2S, the benzoyl and terminal urea fragments adopt cisoid and transoid conformations, …
Number of citations: 6 scripts.iucr.org
SK Kang - Acta Crystallographica Section E: Structure Reports …, 2013 - scripts.iucr.org
… The title compound, 1-benzoyl-4-thiobiuret, is an isomer of 1-benzoyl-2-thiobiuret (Kang et al., 2012). This compound is an intermediate for the formation of the thiobiuret which is a good …
Number of citations: 1 scripts.iucr.org
DL Klayman, JP Scovill - The Journal of Organic Chemistry, 1979 - ACS Publications
I slum hydroxide was added to it. In most of the cases the reaction en-sued immediately, and the termination of the reaction was indicated by the cessation of nitrogen evolution and the …
Number of citations: 1 pubs.acs.org
N Kim, H Kim, SK Kang - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
… The title compound, 1-benzoyl-4-thiobiuret is an isomer of 1-benzoyl-2-thiobiuret (Kang et al., 2012). This compound is an intermediate for the formation of the thiobiuret which is a good …
Number of citations: 6 scripts.iucr.org
MN Basyouni, AM El-Khamry - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
… Treatment of 1-benzoyl-2-thiobiuret with concentrated hydrochloric acid effected hydrolysis to monothiobiuret. On the other hand, treatment of 1-aroyl-2-thiobiurets with alkali gave 6-aryl-…
Number of citations: 8 www.journal.csj.jp
F FA, S ME, Y ASA - 1986 - pesquisa.bvsalud.org
Recently, it has been reported that l-benzoyl-2-thiobiuret [la][yellow] which exists in the thione form [thio-lactam] cylices to 6-phenyi-1, 2, 3, 4-[or 2, 3, 4, 6-] tetrahydrothioxo-l, 3, 5-thiazine…
Number of citations: 0 pesquisa.bvsalud.org
NS Cho, YC Park, DY Ra, S Kang - Journal of the Korean …, 1995 - koreascience.kr
5-Amino-2H-1, 2, 4-thiadiazoline-3-one has been prepared from 2-thiobiuret through a oxidative cyclization under basic hydrogen peroxide condition. Lactam-lactim tautomerism of 5-…
Number of citations: 2 koreascience.kr
JAM Guard, PJ Steel - Australian journal of chemistry, 1995 - CSIRO Publishing
… The 5-benzoylamino derivative (3) was prepared by the oxidative cyclizationg of 1-benzoyl-2-thiobiuret and recrystallized from ethanol to give colourless plates. A perspective view and …
Number of citations: 6 www.publish.csiro.au
MJ Haddadin, SJ Firsan, BS Nader - The Journal of Organic …, 1979 - ACS Publications
Analogous reactions of 1 with enol ethers, ketene acetals, enol esters, and enamines were shown by Sauer and co-workers2a to yield pyridazine derivatives. We report a simple one-…
Number of citations: 27 pubs.acs.org
A Pomeislová, M Otmar, P Rubešová, J Benýšek… - Bioorganic & Medicinal …, 2021 - Elsevier
… (14b) derivatives were thus prepared by the reaction of acetyl or benzoyl isothiocyanate with urea, yielding the formation of the corresponding 1-acetyl- (13a) and 1-benzoyl-2-thiobiuret (…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.